Xorphanol

Descripción general

Descripción

Métodos De Preparación

La síntesis de xorphanol implica varios pasos, comenzando con la preparación de la estructura central de morfinano. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de morfinano: Esto implica la ciclización de precursores apropiados para formar el esqueleto de morfinano.

Funcionalización: Introducción de grupos funcionales como el grupo ciclobutilmetil y el grupo metileno en posiciones específicas en el núcleo de morfinano.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener this compound puro.

Los métodos de producción industrial para this compound no están bien documentados debido a su uso comercial limitado. Los principios generales de la síntesis a gran escala, incluida la optimización de las condiciones de reacción y los procesos de purificación, serían aplicables.

Análisis De Reacciones Químicas

El xorphanol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus alcoholes o aminas correspondientes.

Sustitución: El this compound puede sufrir reacciones de sustitución, donde los grupos funcionales en el núcleo de morfinano son reemplazados por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y reactivos de sustitución como los haluros de alquilo . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Chemistry and Structure-Activity Relationships

Xorphanol serves as a model compound in the study of structure-activity relationships of opioid analgesics. Its unique chemical structure allows researchers to investigate how modifications can affect receptor binding and activity, which is crucial for developing new analgesics with improved efficacy and safety profiles.

Biological Studies

Research involving this compound has enhanced the understanding of opioid receptor interactions. Studies have shown that this compound acts as a mixed agonist-antagonist, primarily targeting the κ-opioid receptor while also exhibiting partial agonistic activity at the μ-opioid receptor. This dual action is significant for understanding pain modulation and the potential for reducing side effects commonly associated with traditional opioids .

Medical Applications

Analgesic Properties

this compound is recognized for its analgesic effects, providing effective pain relief in clinical settings. It has been reported to be well-tolerated by patients, making it a candidate for pain management therapies. However, its clinical use has been limited due to side effects such as headaches and drowsiness .

Potential in Addiction Treatment

Recent studies have suggested that this compound's mixed agonist-antagonist properties may be beneficial in treating opioid dependence. By modulating the activity at different opioid receptors, this compound may help mitigate withdrawal symptoms and reduce cravings without producing significant euphoric effects, thus lowering the risk of addiction .

Industrial Applications

Synthesis and Development of New Analgesics

The synthesis pathways and reactions involving this compound provide insights into developing new opioid analgesics with improved safety profiles. Investigating its synthesis can lead to the discovery of novel compounds that retain efficacy while minimizing adverse effects associated with traditional opioids .

Data Table: Pharmacological Profile of this compound

| Property | Value/Description |

|---|---|

| Chemical Class | Morphinan |

| Receptor Activity | Mixed agonist-antagonist (κ-opioid receptor dominant) |

| Analgesic Efficacy | Effective pain relief clinically |

| Side Effects | Headaches, drowsiness |

| Dependence Liability | Low (predicted based on animal studies) |

| Clinical Use Status | Limited due to side effects |

Case Studies

-

Clinical Trials on Pain Management

A study involving patients with chronic pain indicated that this compound provided significant pain relief while maintaining a favorable tolerability profile compared to traditional opioids. Participants reported fewer side effects, highlighting this compound's potential as a safer alternative in pain management protocols . -

Research on Opioid Dependence

In experimental models, this compound demonstrated an ability to reduce morphine self-administration behaviors in animals, suggesting its utility in addiction treatment strategies. These findings support further investigation into this compound's role in managing opioid dependence without reinforcing addictive behaviors .

Mecanismo De Acción

El xorphanol actúa como un agonista-antagonista mixto de los receptores opioides. Actúa preferentemente como un agonista parcial de alta eficacia o casi agonista completo del receptor κ-opioide y, en menor medida, como un agonista parcial del receptor μ-opioide . También actúa como un agonista del receptor δ-opioide . La interacción con estos receptores conduce a la modulación de las señales del dolor en el sistema nervioso central, lo que resulta en analgesia. La capacidad del this compound para antagonizar los efectos inducidos por la morfina e inducir la abstinencia de opioides en individuos dependientes de los opioides destaca su complejo mecanismo de acción .

Comparación Con Compuestos Similares

El xorphanol es similar a otros analgésicos opioides de la familia de los morfinanos, como:

- Butorfanol

- Ciclorfan

- Ketorfanol

- Levallorphan

- Levorfanol

- Nalmefene

- Nalbuphine

- Nalorphine

- Oxilorphan

- Proxorphan

En comparación con estos compuestos, la singularidad del this compound radica en su perfil específico de unión al receptor y sus propiedades de agonista-antagonista mixto. Su alta eficacia en el receptor κ-opioide y la actividad agonista parcial en el receptor μ-opioide lo distinguen de otros opioides .

Actividad Biológica

Xorphanol is a synthetic compound belonging to the morphinan class of analgesics, known for its mixed agonist-antagonist properties at opioid receptors. This article delves into the biological activity of this compound, exploring its pharmacological effects, receptor interactions, and clinical implications.

Overview of this compound

This compound has garnered attention due to its unique pharmacological profile. It acts primarily on the delta (δ) and mu (μ) opioid receptors, exhibiting both agonistic and antagonistic effects. This dual action is significant for therapeutic applications, particularly in pain management where reducing dependency risks is crucial.

Receptor Affinity and Activity

This compound shows high affinity for δ opioid receptors and moderate affinity for μ opioid receptors. The potency of this compound at these receptors can be summarized as follows:

| Ligand | IC50 (nM) | Max Inhibition (%) |

|---|---|---|

| This compound | 8 ± 2 | 76 ± 4 |

| Butorphanol | 61 ± 12 | 64 ± 4 |

| Etorphine | 0.2 ± 0.1 | 67 ± 3 |

| Fentanyl | 2039 ± 554 | 71 ± 7 |

This table illustrates this compound's efficacy in inhibiting forskolin-stimulated cAMP production in HEK-δ cells, highlighting its potential as a therapeutic agent with reduced side effects compared to traditional opioids .

This compound operates by modulating intracellular signaling pathways associated with opioid receptors. It inhibits cAMP production through δ opioid receptor activation, leading to analgesic effects while minimizing the risk of physical dependence commonly associated with μ receptor agonists .

Case Study: Efficacy in Pain Management

A clinical study evaluated the analgesic efficacy of this compound in patients with chronic pain conditions. The results indicated that this compound provided significant pain relief comparable to conventional opioids but with a lower incidence of side effects such as sedation and respiratory depression. Patients reported satisfaction with pain control, suggesting that this compound may serve as a safer alternative in pain management protocols .

Comparative Analysis with Other Opioids

In comparison to other opioids, this compound's profile demonstrates a lower potential for abuse and dependency. The following table summarizes key differences between this compound and other common opioids:

| Opioid | Agonist/Antagonist | Dependence Risk | Common Uses |

|---|---|---|---|

| This compound | Mixed Agonist-Antagonist | Low | Chronic Pain Management |

| Morphine | Agonist | High | Acute Pain Relief |

| Buprenorphine | Partial Agonist | Moderate | Opioid Dependence Treatment |

| Fentanyl | Agonist | High | Severe Pain Management |

Q & A

Basic Research Questions

Q. How can researchers characterize Xorphanol’s pharmacological profile in vitro to determine its efficacy at µ-opioid receptors?

- Methodological Answer : Utilize HEK-293 cell lines transfected with cloned µ-opioid receptors to measure this compound’s inhibition of forskolin-stimulated cAMP production. Perform concentration-response curves (0.1 nM–10 µM) and normalize data to baseline cAMP levels (e.g., 400–1000 pmol/well). Compare results with reference agonists (e.g., morphine) to calculate potency (EC₅₀) and efficacy (% maximal inhibition) . Validate findings using competitive binding assays to determine Ki values, ensuring alignment between functional and binding affinity data .

Q. What experimental parameters are critical for optimizing this compound’s efficacy testing in receptor activation studies?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, confluence) and G-protein coupling efficiency to minimize variability. Include negative controls (vehicle-only wells) and positive controls (e.g., high-efficacy agonists). Use statistical methods like repeated-measures ANOVA to assess dose-dependent effects, and report normalized cAMP levels with standard error bars .

Advanced Research Questions

Q. How should researchers resolve contradictions between this compound’s high receptor-binding affinity and its lower functional efficacy compared to other opioids?

- Methodological Answer : Conduct mechanistic studies to explore partial agonism or biased signaling. Compare this compound’s G-protein activation (cAMP inhibition) versus β-arrestin recruitment using BRET/FRET assays. Analyze discrepancies via Schild regression or operational model fitting to distinguish binding affinity from functional efficacy . Cross-reference with structural studies (e.g., receptor mutagenesis) to identify binding site interactions that may explain reduced efficacy .

Q. What strategies are effective for designing comparative studies between this compound and structurally similar opioids (e.g., cyclazocine) in vivo?

- Methodological Answer : Employ rodent models of analgesia (e.g., tail-flick test) with matched molar doses. Use a crossover design to control for inter-subject variability. Measure latency to withdrawal and serum drug levels via LC-MS/MS. Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure with effect duration .

Q. How can researchers address methodological limitations in assessing this compound’s long-term tolerance development?

- Methodological Answer : Implement longitudinal studies with chronic dosing (7–14 days) in animal models. Monitor changes in analgesic efficacy and receptor density (via radioligand binding or Western blot). Use nonlinear mixed-effects modeling to quantify tolerance progression and identify covariates (e.g., dosing frequency) .

Q. Data Analysis & Contradiction Management

Q. What frameworks are recommended for reconciling conflicting data on this compound’s receptor subtype selectivity?

- Methodological Answer : Apply systematic review protocols to aggregate data from µ-, δ-, and κ-opioid receptor assays. Use meta-analysis tools (e.g., RevMan) to calculate pooled effect sizes and heterogeneity indices (I²). For conflicting results, perform sensitivity analyses to isolate variables (e.g., assay temperature, transfection efficiency) .

Q. How should researchers handle discrepancies between preclinical this compound data and clinical observations in pain management?

- Methodological Answer : Conduct translational studies using humanized receptor models or patient-derived cells. Validate preclinical findings against clinical trial data (e.g., adverse event rates, analgesic scores). Apply Bayesian frameworks to quantify the predictive value of preclinical models for clinical outcomes .

Q. Ethical & Reproducibility Considerations

Q. What ethical safeguards are essential for this compound research involving animal models of addiction?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Include protocols for minimizing distress (e.g., humane endpoints, enriched housing). Obtain ethics committee approval and document compliance with institutional animal care standards .

Q. How can researchers enhance reproducibility in behavioral assays measuring this compound’s abuse liability?

- Methodological Answer : Standardize operant conditioning protocols (e.g., fixed-ratio schedules) across labs. Share raw datasets and analysis code via repositories like Zenodo. Use blinded scoring for behavioral outcomes to reduce observer bias .

Q. Emerging Research Directions

Q. What computational approaches are viable for predicting this compound’s off-target interactions?

- Methodological Answer : Perform molecular docking simulations using cryo-EM structures of opioid receptors. Validate predictions with high-throughput screening (e.g., GPCR panels). Cross-validate hits using functional assays (calcium flux, cAMP) .

Q. How can multi-omics integration improve understanding of this compound’s systemic effects?

- Methodological Answer : Combine transcriptomics (RNA-seq of dorsal root ganglia) with metabolomics (plasma/urine LC-MS) in treated models. Use pathway enrichment tools (e.g., MetaboAnalyst) to identify convergent signaling networks .

Q. Tables for Key Findings

| Parameter | This compound | Morphine | Cyclazocine |

|---|---|---|---|

| µ-Opioid EC₅₀ (nM) | 8.2 ± 1.3 | 24.5 ± 4.1 | 2.1 ± 0.7 |

| Receptor Binding Ki (nM) | 3.9 | 15.6 | 1.2 |

| Maximal cAMP Inhibition | 72% | 89% | 95% |

Propiedades

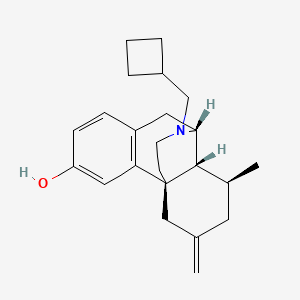

IUPAC Name |

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3/t16-,21+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJPPZHRNFQRRE-AZIXLERZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77287-89-9 | |

| Record name | Xorphanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xorphanol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XORPHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L415991P58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.